1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine
Overview
Description
1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine is a synthetic organic compound. It's a piperidine derivative, often synthesized for its potential pharmaceutical properties. The unique structure, combining a piperidine ring with an oxadiazole and a phenoxy group, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine typically involves several key steps:
Formation of the Oxadiazole Ring: : This can be achieved by reacting an amidoxime with an appropriate electrophile like a cyclopropylmethyl halide under basic conditions. The use of sodium hydroxide in an aqueous medium is common.
Methylation of the Oxadiazole Ring: : The resultant product is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with 3-Methylphenol: : The final step involves coupling the oxadiazole derivative with 3-methylphenol, facilitated by a coupling agent like thionyl chloride.
Industrial Production Methods
On an industrial scale, these reactions are often optimized for yield and purity. The use of continuous flow reactors can enhance reaction efficiency and reduce waste. Typical conditions involve careful temperature control and the use of high-purity reactants to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The oxadiazole ring can undergo oxidation using agents like hydrogen peroxide, yielding an oxadiazole N-oxide.
Reduction: : Catalytic hydrogenation over palladium can reduce the oxadiazole ring, leading to a dihydro-oxadiazole derivative.
Substitution: : The phenoxy group can undergo nucleophilic substitution reactions when treated with strong nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acetic acid.
Reduction: : Palladium on carbon, hydrogen gas.
Substitution: : Sodium methoxide, methanol.
Major Products
Oxidation: : Oxadiazole N-oxides.
Reduction: : Dihydro-oxadiazole derivatives.
Substitution: : Phenoxy-substituted piperidine derivatives.
Scientific Research Applications
Chemistry
1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine is studied for its potential as a building block in the synthesis of more complex molecules. It provides a versatile platform for the development of new organic reactions and methodologies.
Biology
In biological research, this compound is explored for its binding affinity to various receptors and enzymes, making it a candidate for studying protein-ligand interactions.
Medicine
Industry
In the industrial realm, its unique structure makes it useful in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine exerts its effects often involves interaction with neural receptors or enzymes. The cyclopropylmethyl and oxadiazole moieties can interact with the hydrophobic and aromatic pockets of target proteins, respectively. This interaction can modulate the activity of neurotransmitter receptors or enzymes involved in signal transduction pathways.
Comparison with Similar Compounds
Compared to other piperidine derivatives, 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine exhibits a unique combination of structural features that differentiate it from compounds like piperidine itself, 4-phenoxypiperidine, and oxadiazole derivatives without the cyclopropylmethyl group. This unique structure imparts distinct pharmacological and physicochemical properties.
List of Similar Compounds
Piperidine
4-Phenoxypiperidine
3-(Cyclopropylmethyl)-1,2,4-oxadiazole
1-(3-methylphenoxy)piperidine
The specific arrangement and types of substituents in this compound offer a distinct profile that is harnessed for its tailored biological and chemical applications.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-5-[[4-(3-methylphenoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-3-2-4-17(11-14)23-16-7-9-22(10-8-16)13-19-20-18(21-24-19)12-15-5-6-15/h2-4,11,15-16H,5-10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAPHRUMWSUIRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCN(CC2)CC3=NC(=NO3)CC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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